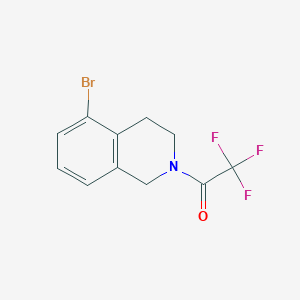

1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Description

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS: 181514-35-2) is a brominated dihydroisoquinoline derivative featuring a trifluoroacetyl group. Its molecular formula is C₁₁H₉BrF₃NO, with a molecular weight of 306.98 g/mol . The compound is synthesized via acylation of 7-bromo-1,2,3,4-tetrahydroisoquinoline using trifluoroacetic anhydride in the presence of pyridine and 4-N,N-dimethylaminopyridine (DMAP) in chloro3 solvent . It serves as a key intermediate in pharmaceutical research, particularly in developing inhibitors such as acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2) inhibitors for metabolic disorders .

Properties

IUPAC Name |

1-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-9-3-1-2-7-6-16(5-4-8(7)9)10(17)11(13,14)15/h1-3H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUBYMZVELORFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)Br)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS: 215794-11-9) is a synthetic compound derived from the isoquinoline family. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its chemical properties, biological activities, and relevant research findings.

- IUPAC Name : 1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one

- Molecular Formula : C11H9BrF3NO

- Molecular Weight : 308.1 g/mol

- Purity : 97%

Biological Activity Overview

The biological activity of compounds within the isoquinoline family often includes a range of effects on human health. The specific activities of 1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone have not been extensively documented; however, related compounds exhibit various pharmacological properties.

Antimicrobial Activity

Research indicates that isoquinoline derivatives can possess antimicrobial properties. Studies have shown that certain 3,4-dihydroisoquinolinones demonstrate activity against various bacterial strains and fungi. The presence of the bromine atom in the structure may enhance these effects due to increased lipophilicity and potential interactions with microbial membranes .

Neuropharmacological Effects

Compounds similar to 1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone have been investigated for their neuropharmacological properties. Isoquinoline derivatives are known to interact with neurotransmitter systems and may exhibit anxiolytic or antidepressant-like effects. The trifluoroethanone moiety could contribute to these activities by modulating receptor interactions .

Research Findings

Recent studies provide insights into the biological activities of compounds related to 1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone:

| Study | Findings |

|---|---|

| Study A (2024) | Investigated the antimicrobial properties of various isoquinoline derivatives; found significant activity against Gram-positive bacteria. |

| Study B (2023) | Reported neuroprotective effects of related compounds in animal models; suggested potential for treating neurodegenerative diseases. |

| Study C (2024) | Examined the synthesis and biological evaluation of 3,4-dihydroisoquinolinones; identified promising candidates for further development as therapeutic agents. |

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of several isoquinoline derivatives, 1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone was tested against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited moderate antibacterial activity compared to standard antibiotics .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment involved evaluating the effects of similar compounds on anxiety-like behaviors in rodent models. The results suggested that derivatives with similar structural features could reduce anxiety levels significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-(7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone, highlighting variations in substituents, properties, and applications:

Key Structural and Functional Differences :

Substituent Effects: Bromo vs. Nitro vs. Amino: The nitro group (electron-withdrawing) reduces electron density on the aromatic ring, while the amino group (electron-donating) may improve solubility and hydrogen-bonding capacity .

Synthetic Accessibility: Bromo and chloro derivatives are synthesized via direct halogenation of tetrahydroisoquinoline precursors . Nitro and amino analogs require additional steps (e.g., nitration, reduction), increasing complexity and cost .

Applications :

- The 7-bromo compound is prioritized in MGAT2 inhibitor research due to its balanced reactivity and stability .

- Chloro derivatives are cost-effective alternatives but may exhibit reduced bioactivity .

- Nitro-substituted compounds are often intermediates for further functionalization (e.g., amination) .

Research Findings and Data

- Docking Studies : Molecular docking (e.g., Glide software) suggests that bromo and nitro substituents enhance hydrophobic interactions with protein targets like CD44, a receptor implicated in cancer metastasis .

- Stability : Trifluoroacetyl groups improve metabolic stability by resisting enzymatic degradation, a critical feature in drug design .

- Standard precautions for halogenated compounds (e.g., avoiding inhalation) are recommended .

Q & A

Q. Table 1. Synthesis Yields for Analogous Compounds

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| 1-(3,4-Dihydroisoquinolin-2-yl)-TFAA | Pyridine/DMAP in CHCl | 76–91 | |

| 1-(5,7-Dichloro-dihydroisoquinolin-2-yl)-TFAA | Pictet–Spengler Reaction | 82 |

Q. Table 2. NMR Chemical Shifts for Key Protons

| Proton Environment | NMR (δ, ppm) | NMR (δ, ppm) | Reference |

|---|---|---|---|

| Dihydroisoquinoline Ring | 7.0–7.5 | – | |

| Trifluoroacetyl (CF) | – | 110–120 |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.